LY2780301
Description
Significance of the PI3K/AKT/mTOR Pathway in Cellular Homeostasis and Pathophysiology
The PI3K/AKT/mTOR pathway is a highly conserved signaling network in eukaryotic cells, playing a vital role in maintaining cellular homeostasis. This pathway is intricately involved in regulating a diverse array of cellular functions, including cell growth, proliferation, survival, metabolism, motility, adhesion, and differentiation. nih.govproquest.comsemanticscholar.orgiiarjournals.orgresearchgate.net Activation of the pathway is triggered by various extracellular signals, such as growth factors, hormones, and cytokines, which engage receptor tyrosine kinases (RTKs) or G protein-coupled receptors, leading to the activation of PI3K. proquest.comresearchgate.net PI3K then phosphorylates phosphatidylinositol lipids, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger. proquest.comresearchgate.net PIP3 recruits AKT (also known as protein kinase B) to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase-1 (PDK1) and mTOR complex 2 (mTORC2). proquest.comresearchgate.net Activated AKT subsequently phosphorylates numerous downstream substrates, including mTOR complex 1 (mTORC1), thereby regulating processes such as protein synthesis, cell cycle progression, and inhibition of apoptosis. nih.govproquest.comresearchgate.net
Dysregulation of the PI3K/AKT/mTOR Pathway in Disease Contexts
Aberrant activation or dysregulation of the PI3K/AKT/mTOR pathway is a common feature across a wide spectrum of human diseases, most notably cancer. iiarjournals.orgtechscience.comnih.gov Genetic alterations, such as mutations or amplification of PIK3CA (encoding the p110α catalytic subunit of PI3K), loss of function in the tumor suppressor PTEN, and alterations in AKT, can lead to constitutive activation of the pathway. nih.govtechscience.comnih.gov This persistent signaling promotes uncontrolled cell proliferation, enhanced survival, resistance to apoptosis, increased cell growth, and contributes to processes like angiogenesis and metastasis, which are hallmarks of cancer. nih.goviiarjournals.orgresearchgate.netnih.gov Beyond malignancy, dysregulation of this pathway is also implicated in metabolic disorders like diabetes and obesity, as well as neurological and cardiovascular diseases. techscience.comnih.gov
Overview of Kinase Inhibitors Targeting the PI3K/AKT/mTOR Axis
Given the central role of the PI3K/AKT/mTOR pathway in disease, its components have become attractive targets for therapeutic intervention. A variety of kinase inhibitors have been developed to modulate this pathway, including inhibitors specific to PI3K isoforms (e.g., PI3Kα, PI3Kδ), pan-PI3K inhibitors targeting multiple isoforms, AKT inhibitors, and mTOR inhibitors (rapalogs and active-site mTOR inhibitors). nih.goviiarjournals.orgnih.gov These inhibitors aim to block the excessive signaling that drives pathological processes.
Rationale for Dual Inhibition Strategies: The Case of LY2780301
While single-target inhibitors have shown clinical benefit in certain contexts, the complexity of the PI3K/AKT/mTOR network, including feedback loops and crosstalk with other signaling pathways (such as the MAPK pathway), can lead to acquired resistance and limited efficacy. nih.gov For instance, inhibition of mTORC1 by rapalogs can sometimes lead to feedback activation of the PI3K/AKT pathway. nih.gov This has provided a rationale for developing inhibitors that target multiple nodes within the pathway simultaneously. Dual inhibitors of PI3K and mTOR, or inhibitors targeting key downstream effectors like AKT and p70S6K, represent such strategies designed to achieve more comprehensive pathway blockade and potentially overcome resistance mechanisms.
This compound is a chemical compound that has been investigated as a dual inhibitor targeting the PI3K/AKT/mTOR axis. Specifically, research indicates that this compound functions as a dual inhibitor of protein kinase B (AKT) and its downstream effector p70 ribosomal protein S6 kinase (p70S6K). By targeting these two kinases, this compound aims to inhibit key downstream signaling events controlled by the PI3K/AKT/mTOR pathway.
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY2780301; LY-2780301; LY 2780301 |
Origin of Product |
United States |
Research Findings on Ly2780301
Preclinical and early clinical investigations have explored the effects of LY2780301. Studies have demonstrated that this compound can block the phosphorylation of ribosomal protein S6 and PRAS40, which are downstream targets of p70S6K and Akt, respectively. This inhibition of key pathway markers correlates with a decrease in cell proliferation in in vitro models, such as estrogen receptor-negative human mammary epithelial cells with activated p70S6K.
In mouse models of estrogen receptor-negative mammary tumors exhibiting activated p70S6K, treatment with this compound was sufficient to suppress S6 phosphorylation and reduce cell proliferation in hyperplastic lesions.
Early clinical evaluations, such as a phase IB dose escalation study combining this compound with gemcitabine (B846) in patients with advanced or metastatic cancers harboring molecular alterations in the PI3K/AKT/mTOR pathway, have provided initial insights into its activity in humans. This study reported encouraging antitumor activity in this molecularly selected patient population. Furthermore, a virtual screening study indicated a binding affinity of -10.3 kcal/mol for this compound against proteins in the PI3K/Akt pathway.
Preclinical Pharmacological Activity of Ly2780301
In Vitro Efficacy Studies
Preclinical in vitro studies have investigated the effects of LY2780301 across various cancer cell lines and models to understand its mechanisms of action and potential therapeutic applications.
Antiproliferative and Apoptotic Effects in Cell Line Panels
Studies have demonstrated that this compound possesses the capacity to inhibit proliferative activity and induce apoptosis in several cancer cell models. This compound has been shown to drastically decrease cell proliferation in human mammary epithelial cells (hMECs) with ErbB2-induced p70S6K activation. nih.govpatsnap.comlarvol.comnih.gov This effect is achieved, in part, through the inhibition of Cyclin B1. nih.govlarvol.com
In a study evaluating novel fused thiophene (B33073) derivatives, this compound was used as a reference compound to assess antiproliferative activity in liver (HepG2) and prostate (PC-3) cancer cell lines using the MTT assay. This compound showed a 68.6% inhibition rate in HepG2 cells. nih.gov Another study indicated that this compound induces cytotoxicity in hMECs by inhibiting Akt/p70S6K kinase activities. researchgate.net
Cell Cycle Modulation (e.g., G0-G1 Phase Arrest)
This compound has been shown to induce cell cycle arrest. In hMECs with ErbB2-induced p70S6K activation, this compound caused a cell cycle blockade at the G0–G1 phase. nih.govpatsnap.comlarvol.comnih.gov Flow cytometry analysis using BrdU incorporation and propidium (B1200493) iodide staining in 10A.B2 cells (hMECs with ErbB2 activation) treated with this compound revealed a dose-dependent cell cycle stall in the G0–G1 phase, leading to significant decreases in actively proliferating cells in the S and G2-M phases. nih.gov
Efficacy in Genetically Defined Cancer Cell Lines (e.g., PTEN-null, PIK3CA-mutant, ErbB2-activated)
The efficacy of this compound has been evaluated in cancer cell lines with specific genetic alterations within the PI3K/Akt/mTOR pathway, such as PTEN deficiency, PIK3CA mutations, and ErbB2 activation.
This compound drastically decreased proliferation of hMECs with ErbB2-induced p70S6K activation. nih.govpatsnap.comlarvol.comnih.gov This suggests its potential in targeting cancers driven by ErbB2 activation and subsequent p70S6K activation.
While the search results mention the relevance of PIK3CA mutations and PTEN loss in sensitivity to PI3K/Akt/mTOR pathway inhibitors researchgate.netnih.govmdpi.com, and one result indicates a breast adenocarcinoma patient with PTEN loss showed a partial response to this compound in combination with gemcitabine (B846) jax.org, detailed in vitro efficacy data of this compound specifically in panels of PTEN-null or PIK3CA-mutant cancer cell lines (beyond the ErbB2-activated hMECs which can have downstream PI3K/Akt activation) were not extensively provided in the immediate search snippets. However, the rationale for targeting the Akt/p70S6K pathway with this compound is often linked to the frequent activation of the PI3K/Akt pathway in cancers, including those with PIK3CA mutations or PTEN loss. selleckchem.commdpi.com
Target Engagement Assays (e.g., Kinase Activity Assays, Western Blotting for Phosphorylation Status)
Target engagement of this compound has been assessed using various methods, including kinase activity assays and Western blotting to evaluate the phosphorylation status of downstream targets.
This compound acts as a selective and reversible ATP-competitor for p70S6 kinase and Akt. nih.gov In kinase inhibitory activity assays, this compound demonstrated an IC50 of 4.62 μM against AKT-1 kinase activity, comparable to other compounds tested. nih.gov
Western blotting has been used to confirm the inhibition of downstream targets. This compound blocked the phosphorylation of ribosomal protein S6 (S6) and PRAS40, which are downstream of p70S6K and Akt, respectively, in hMECs. nih.gov Reverse-phase protein array (RPPA) analysis showed that this compound effectively inhibited p70S6K, leading to reduced phosphorylation of S6 at multiple sites. nih.gov Western blotting also showed a dramatic decrease in PCNA levels in treated 10A.B2 cells, indicating reduced proliferation. nih.gov
Studies in Three-Dimensional (3D) Cell Culture Models
This compound has been evaluated in three-dimensional (3D) cell culture models, which are considered to better mimic the in vivo tumor microenvironment compared to traditional 2D cultures.
The abnormal acinar growth of 10A.S6K cells (hMECs with p70S6K activation) was effectively blocked by this compound in 3D culture. nih.gov While this compound significantly inhibited the abnormal proliferation of partially transformed 10A.B2 MECs in both 2D and 3D culture conditions, it did not significantly reverse the disorganized acinar growth of p70S6K-activated hMECs in 3D culture. nih.govresearchgate.net This lack of complete reversal of morphology might be attributed to the activation of Akt and Erk1/2 signaling in treated cells. nih.gov Western blotting of ErbB2, p-S6, S6, p-PRAS40, and PRAS40 was performed in 10A.Vec and 10A.B2 cells treated with this compound at various dosages in 3D culture. researchgate.net
Evaluation in Human Mammary Epithelial Cells (hMECs)
Human mammary epithelial cells (hMECs) have been utilized to study the effects of this compound, particularly in the context of estrogen receptor-negative (ER−) breast cancer prevention.
Akt and p70S6K signaling pathways are highly activated in ER− pre-malignant breast lesions and ER− breast cancer, and p70S6K activation can induce transformation of ER− hMECs. nih.govpatsnap.comnih.gov this compound, as a dual Akt/p70S6K inhibitor, drastically decreased proliferation of hMECs with ErbB2-induced p70S6K activation. nih.govpatsnap.comlarvol.comnih.gov This effect was mediated via Cyclin B1 inhibition and cell cycle blockade at the G0–G1 phase. nih.govlarvol.comnih.gov this compound induces cytotoxicity in hMECs via inhibition of Akt/p70S6K kinase activities. researchgate.net
Here is a summary of some preclinical findings in a table format:
| Study Model | Key Finding | Relevant Section(s) |
| ErbB2-activated hMECs (2D and 3D culture) | Drastically decreased proliferation; Cell cycle blockade at G0-G1 phase. nih.gov | 3.1.1, 3.1.2, 3.1.5, 3.1.6 |
| hMECs | Induced cytotoxicity via inhibition of Akt/p70S6K kinase activities. researchgate.net | 3.1.1, 3.1.4, 3.1.6 |
| HepG2 cells (MTT assay) | Showed 68.6% inhibition rate. nih.gov | 3.1.1 |
| 10A.B2 cells (3D culture) | Abnormal acinar growth effectively blocked; Did not reverse disorganized morphology. nih.govresearchgate.net | 3.1.5, 3.1.6 |
| 10A.Vec and 10A.B2 cells (Western Blotting) | Inhibited phosphorylation of S6 and PRAS40; Decreased PCNA levels. nih.govresearchgate.net | 3.1.4, 3.1.6 |
| PIK3CA-mutant/PTEN-null cell lines (General) | More resistant to cetuximab (Contextual reference). nih.gov | 3.1.3 (Provides context for pathway relevance) |
| Breast adenocarcinoma patient with PTEN loss | Partial response to this compound + gemcitabine (Clinical context). jax.org | 3.1.3 (Provides clinical context for pathway relevance) |
Oxidative Stress Modulation
Research indicates that this compound can modulate oxidative stress. Studies have shown that blocking AKT/Nrf2 signaling with an AKT inhibitor like this compound can impede the rescue effect of klotho on the expression of HO-1 and NQO1. larvol.comacs.orglarvol.com This suggests that indoxyl sulfate (B86663) (IS) may inhibit HO-1 and NQO1 via the klotho/AKT/Nrf2 axis. larvol.comacs.orglarvol.com Findings suggest that IS increases oxidative stress in HK-2 cells by elevating reactive oxygen species (ROS) and inhibiting antioxidant capacity, as evidenced by lower expression of HO-1, NQO1, and SOD, through the Klotho/AKT/Nrf2 signaling pathway. acs.orglarvol.com
In Vivo Efficacy Studies
Preclinical in vivo studies have investigated the efficacy of this compound in various cancer models, demonstrating its potential antitumor activity.
Antitumor Activity in Xenograft Models (e.g., breast, lung, prostate, ovarian, colorectal cancer)
This compound has exhibited effective tumor growth inhibition in xenograft models derived from various human cancers. Data on file from Eli Lilly Company indicates antiproliferative activity in a broad range of cancer cell lines and effective tumor growth inhibition in xenograft models of A2780 (ovarian), HCT116 (colon), H460 (lung), and PC3 (prostate). nih.gov The inhibitor has shown strong efficacy in ovarian cancer, colorectal cancer, prostate cancer, and lung cancer xenograft preclinical models. researchgate.net
Efficacy in Genetically Engineered Mouse Models (e.g., MMTV-neu mice for ER- Breast Cancer)
This compound has been evaluated in genetically engineered mouse models, particularly the MMTV-neu model, which is relevant to ER- breast cancer. patsnap.comnih.govnih.gov The Akt/p70S6K signaling pathway is highly activated in ER- premalignant breast lesions and ER- breast cancer in these models. patsnap.comnih.gov Targeting this aberrant activation with this compound in the MMTV-neu transgenic mouse model effectively inhibited Akt/S6K signaling and reduced proliferation of human mammary epithelial cells (hMECs) in vitro and atypical hyperplasia (ADH)/mammary intraepithelial neoplasia (MIN) lesions in vivo. larvol.compatsnap.comnih.govnih.gov
Assessment of Tumor Growth Inhibition and Regression
In vivo studies have assessed the impact of this compound on tumor growth inhibition and regression. In xenograft models, this compound demonstrated effective tumor growth inhibition. nih.govresearchgate.net In the MMTV-neu mouse model, a brief treatment with this compound was sufficient to suppress S6 phosphorylation and decrease cell proliferation in hyperplastic mammary epithelial cells, suggesting its potential in preventing p70S6K activated ER- breast cancer. larvol.compatsnap.comnih.govnih.gov While some studies on other agents in xenograft models have shown tumor regression researchgate.netmdpi.com, the primary reported effect of this compound in the provided context is tumor growth inhibition and reduced proliferation in premalignant lesions.
Pharmacodynamic Marker Modulation in Animal Tissues (e.g., S6 phosphorylation, Ki-67)
Modulation of pharmacodynamic markers in animal tissues has been observed with this compound treatment. In MMTV-neu mice, this compound treatment was sufficient to suppress S6 phosphorylation in mammary gland lesions. patsnap.comnih.govnih.govresearchgate.net Western blotting analysis of mammary fat pad samples from this compound-treated mice showed changes in the phosphorylation levels of S6 and Akt, as well as in Ki-67 expression, a marker of cell proliferation. researchgate.net In a phase I trial, over 50% of patients receiving this compound exhibited reduced S6 phosphorylation in skin biopsies. nih.gov However, this effect was not consistently maintained or correlated with pharmacokinetics in skin. nih.govresearchgate.netnih.gov
Effects on Cell Proliferation in Hyperplastic Lesions
This compound has shown effects on cell proliferation in hyperplastic lesions. In MMTV-neu mice that developed atypical hyperplasia (ADH) and mammary intraepithelial neoplasia (MIN) lesions with activated p70S6K, a brief treatment with this compound was sufficient to decrease cell proliferation. larvol.compatsnap.comnih.govnih.gov In vitro studies using hMECs with ErbB2-induced p70S6K activation also showed that this compound drastically decreased proliferation via Cyclin B1 inhibition and cell-cycle blockade at G0-G1 phase. patsnap.comnih.govnih.gov
Mechanisms of Resistance to Ly2780301 and Rational Combination Strategies Preclinical
Identification of Intrinsic and Acquired Resistance Mechanisms in Preclinical Models
Resistance to LY2780301 in preclinical models can arise through several mechanisms, including the activation of alternative signaling pathways, genetic alterations, adaptive responses, and epigenetic modifications.
Signaling Bypass and Compensatory Pathway Activation (e.g., AKT, ERK1/2, MEK, MAPK)
Activation of alternative or compensatory signaling pathways is a significant mechanism of resistance to targeted therapies, including AKT inhibitors like this compound. Crosstalk between the PI3K/AKT and MEK/ERK pathways has been demonstrated in various cancer cell lines, and inhibition of one pathway can lead to the activation of the other, conferring resistance frontiersin.org. For instance, resistance to MEK inhibitors can involve the reactivation of ERK signaling mdpi.com. Similarly, the PI3K-AKT-mTOR pathway can be activated by alterations such as gain-of-function PIK3CA mutations or PTEN loss, promoting cell survival frontiersin.org. MET amplification has also been shown to drive resistance by activating both the PI3K-AKT and JAK-STAT3 pathways frontiersin.org. Preclinical studies suggest that combining this compound with inhibitors of these compensatory pathways, such as MEK or ERK inhibitors, could potentially overcome resistance .
Genetic Modifications (e.g., specific AKT mutations, KRAS amplification)
Genetic alterations within the PI3K/AKT/mTOR pathway or in related pathways can mediate resistance to this compound. Activating mutations or amplification of AKT itself can lead to aberrant AKT activation, contributing to resistance dovepress.comicr.ac.uk. While activating AKT mutations are relatively uncommon, AKT activation can result from other genomic aberrations icr.ac.uk. Mutations in PIK3CA, an upstream activator of AKT, are frequent in various cancers and can lead to constitutive p110α activity nih.govmdpi.com. Loss-of-function mutations in the tumor suppressor PTEN, which negatively regulates the PI3K/AKT pathway, can also lead to dominant AKT activation and contribute to resistance dovepress.comnih.govmdpi.comnih.gov.
Genetic alterations outside the immediate PI3K/AKT pathway can also induce resistance. For example, KRAS activating mutations are primary oncogenic drivers in some cancers, leading to constitutive activation of downstream pathways including RAS/RAF/MAPK and PI3K/AKT/mTOR nih.gov. While some studies in rectal cancer did not find a direct association between KRAS mutation status and resistance to chemoradiotherapy, preclinical evidence suggests that targeting downstream effectors of activated KRAS could be relevant d-nb.info. Acquired amplification and/or mutation of PIK3CA or PIK3CB have also been demonstrated to cause resistance to PI3K inhibitors in preclinical models mdpi.com.
Adaptive De Novo Resistance
Adaptive de novo resistance refers to the rapid development of resistance mechanisms upon initial exposure to a drug, often involving the relief of negative feedback loops or activation of alternative survival pathways nih.govlarvol.comportlandpress.com. This type of resistance can occur before the emergence of stable genetic alterations. The PI3K pathway itself is implicated in de novo and acquired treatment resistance in various tumor types nih.gov. Preclinical rationale supports the use of AKT inhibitor combination strategies in settings of adaptive de novo resistance due to the relief of negative feedback nih.govportlandpress.com.
Epigenetic and Transcriptional Reprogramming
Epigenetic modifications and transcriptional reprogramming can play a role in the acquisition of drug resistance, including resistance to targeted therapies mdpi.comnih.govhbni.ac.inbiorxiv.org. These alterations can lead to changes in gene expression that favor cell survival and proliferation despite the presence of the inhibitor. For instance, epigenetic mechanisms may contribute to relapse after therapy nih.gov. Studies in lung cancer have shown that epigenetic priming can promote the acquisition of tyrosine kinase inhibitor resistance biorxiv.org. While the direct link between this compound resistance and specific epigenetic or transcriptional changes is still an area of research, it is a recognized mechanism of resistance to PI3K pathway inhibitors more broadly nih.gov.
Preclinical Combination Strategies
Based on the understanding of resistance mechanisms, preclinical studies have explored combining this compound with other therapeutic agents to enhance its antitumor activity and overcome resistance.
Synergistic Effects with Chemotherapeutic Agents (e.g., gemcitabine (B846), paclitaxel)
Preclinical studies have provided a strong rationale for combining AKT inhibitors with chemotherapeutic agents, as AKT activation has been linked to both chemotherapy and radiation resistance dovepress.comicr.ac.uknih.gov. This compound has been investigated in combination with chemotherapy in preclinical settings.
Combining this compound with gemcitabine has been explored. Activation of AKT has been shown to be involved in the resistance of tumor cells to gemcitabine researchgate.netnih.gov. A preclinical study was carried out with gemcitabine supplemented with this compound to potentially improve the efficiency of the chemotherapy researchgate.netnih.gov.
Combination studies with paclitaxel (B517696) have also been conducted. The PI3K/AKT/mTOR pathway is frequently activated in HER2-negative breast cancer and may play a role in taxane (B156437) resistance researchgate.netpatsnap.comnus.edu.sg. Preclinical data support the combination of this compound with paclitaxel researchgate.netpatsnap.comnus.edu.sgnih.gov. Preclinical studies have shown that AKT inhibition can hypersensitize cells to a number of chemotherapeutic agents, including docetaxel (B913) icr.ac.uk.
While specific detailed preclinical synergy data for this compound with gemcitabine or paclitaxel from the provided snippets are limited, the rationale for these combinations is based on the role of the PI3K/AKT pathway in mediating resistance to these chemotherapies researchgate.netdovepress.comicr.ac.uknih.govnih.gov. Clinical trials investigating these combinations (NCT02018874 for gemcitabine and NCT01980277 for paclitaxel) further highlight the preclinical basis for exploring these combinations researchgate.netpatsnap.comnus.edu.sg.
Preclinical Combination Rationale Summary
| Chemotherapeutic Agent | Rationale for Combination with this compound (Preclinical) |
|---|---|
| Gemcitabine | AKT activation involved in gemcitabine resistance; preclinical study explored combination researchgate.netnih.gov. |
Combination with Other Targeted Agents (e.g., PI3Kα/δ inhibitors like GDC-0941, MEK inhibitors, PARP inhibitors)
Preclinical studies have investigated combining this compound with various targeted therapies to enhance anti-tumor efficacy and overcome potential resistance mechanisms. The rationale for these combinations often stems from the complex and interconnected nature of intracellular signaling pathways, where inhibition of one node can lead to compensatory activation of others.
Combinations involving MEK inhibitors have also been explored in preclinical settings. The PI3K/AKT and MAPK/ERK pathways are often concurrently activated in cancers and can contribute to resistance to single-agent inhibition of either pathway uni.lumrc.ac.uk. Preclinical data suggests that combining AKT inhibitors with MEK inhibitors can prevent resistance that may arise from the upregulation of PI3K-AKT signaling following MEK inhibition mrc.ac.uk. Studies in various cancer models, including neuroblastoma and KRAS-mutant colorectal cancer, have demonstrated the potential for synergistic activity when MEK inhibitors are combined with inhibitors targeting the PI3K/AKT/mTOR pathway uni.luhznu.edu.cn. While specific preclinical data for this compound directly with MEK inhibitors like trametinib (B1684009) is not extensively detailed in the provided snippets, the rationale for combining AKT and MEK inhibition is well-established in preclinical research wikipedia.orgwikipedia.org.
Furthermore, preclinical studies support the combination of AKT inhibitors with PARP inhibitors, particularly in tumors with deficiencies in DNA repair pathways or to enhance the effects of DNA-damaging agents citeab.comuni.lunih.govnih.gov. The PI3K-Akt pathway has been implicated in regulating "BRCAness" and sensitivity to PARP inhibitors nih.gov. Preclinical evidence suggests potential efficacy for combining PARP inhibitors like olaparib (B1684210) with PI3K/AKT pathway inhibition in various cancer types, including prostate cancer and BRCA wild-type cancers citeab.comnih.govnih.gov. While direct preclinical studies specifically combining this compound with PARP inhibitors are not detailed in the provided context, the broader preclinical rationale for combining AKT and PARP inhibition supports this as a potential strategy.
Overcoming Chemo- and Radio-resistance through AKT Inhibition
Activation of the AKT signaling pathway is a known mechanism contributing to resistance to both chemotherapy and radiotherapy in various cancer types. AKT promotes cell survival through anti-apoptotic mechanisms and can enhance DNA repair, thereby reducing the effectiveness of treatments that induce DNA damage.
Preclinical studies have demonstrated that inhibiting AKT can sensitize cancer cells to chemotherapy and radiotherapy. This compound, by inhibiting AKT, has the potential to overcome such resistance. For instance, preclinical data suggests that this compound enhances the efficacy of gemcitabine, a chemotherapy agent, by potentially reducing DNA repair capacity wikipedia.orgwikidata.org. Studies investigating the combination of this compound with gemcitabine in preclinical models have shown promising results wikidata.org.
AKT inhibition has also been shown to reverse radioresistance in preclinical models. Activated AKT is a major predictive marker for radiation response, and its inhibition can accelerate the repair of DNA double-strand breaks induced by radiation. Preclinical studies with AKT inhibitors, such as capivasertib, have demonstrated their ability to sensitize radioresistant cancer cells to irradiation, providing a potential strategy to improve radiotherapy outcomes. Given that this compound inhibits AKT, it is preclinically rational to investigate its use to overcome radioresistance, consistent with the broader findings for AKT inhibitors in this context.
Sequential Dosing Strategies in Preclinical Models
The sequence and schedule of drug administration can significantly impact the efficacy of combination therapies in preclinical models. While extensive data on various sequential dosing strategies specifically for this compound in preclinical models is not widely available in the provided search results, preclinical data suggests that the sequencing of this compound with certain chemotherapy agents, such as gemcitabine, is a critical consideration wikipedia.org.
Pharmacodynamic Biomarkers and Preclinical Assay Development
Development of Assays for Target Inhibition Measurement (In Vitro and In Vivo)
Assays to measure the inhibition of LY2780301's targets, AKT and p70S6K, as well as downstream effectors, have been developed for both in vitro and in vivo settings. These assays typically focus on assessing the phosphorylation status of key proteins within the PI3K/AKT/mTOR pathway, as phosphorylation often indicates activation or inhibition of these kinases oncotarget.com.
Phosphorylation Status of S6 Ribosomal Protein (pS6)
Phosphorylation of the S6 ribosomal protein (pS6) is a widely used downstream biomarker for assessing the activity of p70S6K, a direct target of this compound nih.govoncotarget.com. Inhibition of p70S6K by this compound is expected to lead to a decrease in pS6 levels.
In preclinical studies, Western blotting and immunohistochemistry (IHC) have been utilized to measure pS6 levels. For instance, in MMTV-neu mouse models, this compound treatment dramatically decreased the level of S6 phosphorylation in mammary fat pad tissue, indicating effective target inhibition in vivo nih.gov. In vitro studies using cancer cell lines have also shown reduced pS6 levels upon treatment with this compound nih.gov.
Phosphorylation Status of PRAS40 (pPRAS40)
PRAS40 (Proline-rich AKT/mTOR substrate 40) is a substrate of both AKT and mTORC1, and its phosphorylation status (pPRAS40) can serve as a biomarker for AKT and mTOR pathway activity nih.gov. This compound, as a dual AKT and p70S6K inhibitor, can influence pPRAS40 levels.
Preclinical assays, such as Western blotting, have been used to assess the effect of this compound on pPRAS40. Studies have shown changes in pPRAS40 levels in response to this compound treatment in cell lines, reflecting the compound's impact on the PI3K/AKT/mTOR pathway nih.gov.
Cell Proliferation Markers (e.g., Ki-67, PCNA)
Markers of cell proliferation, such as Ki-67 and PCNA (Proliferating Cell Nuclear Antigen), are commonly used to evaluate the impact of anticancer agents on tumor growth oncotarget.comthieme-connect.de. Inhibition of the PI3K/AKT/mTOR pathway by this compound is expected to reduce cell proliferation.
Assays like immunohistochemistry (IHC) and Western blotting are employed to measure Ki-67 and PCNA expression in preclinical models nih.govthieme-connect.de. Studies with this compound have demonstrated a decrease in Ki-67 staining and PCNA levels in treated cells and tumor tissues, consistent with reduced cell proliferation nih.gov. For example, in MMTV-neu mice, this compound treatment resulted in significantly lower Ki-67 indices compared to vehicle-treated mice nih.gov. Similarly, in vitro, this compound treatment led to a dramatic decrease in PCNA levels in certain cell lines nih.gov.
Surrogate Tissue Biomarkers in Preclinical Models (e.g., skin biopsies in animals)
Obtaining tumor biopsies can be challenging, especially in clinical settings or for serial monitoring in preclinical studies. Surrogate tissues that are easily accessible and reflect the drug's activity in the tumor can be valuable for pharmacodynamic assessments nih.gov. Skin biopsies have been explored as a surrogate tissue for evaluating the effects of PI3K/AKT/mTOR pathway inhibitors, including this compound, in preclinical models and clinical trials researchgate.net.
In preclinical studies, analysis of biomarkers like pS6 in skin biopsies from treated animals can provide insights into the systemic exposure and target engagement of this compound nih.gov. A phase I clinical trial of this compound utilized skin biopsies to assess the inhibition of S6 phosphorylation, demonstrating that a certain dose level exhibited reduced S6 in skin biopsies in a proportion of patients researchgate.net.
Liquid Biopsies for Preclinical Biomarker Analysis (e.g., circulating tumor DNA for mutations)
Liquid biopsies, such as analysis of circulating tumor DNA (ctDNA) in blood, offer a minimally invasive approach for obtaining molecular information about a tumor xiahepublishing.commdpi.com. In preclinical studies, liquid biopsies can be used to monitor tumor dynamics, assess treatment response, and detect the emergence of resistance mechanisms xiahepublishing.comnih.gov. While the provided search results don't specifically detail the use of ctDNA with this compound in preclinical models, the concept of using liquid biopsies for monitoring PI3K/AKT pathway alterations and treatment response is well-established in the context of PI3K pathway inhibitors researchgate.netprecisionformedicine.comnih.gov.
Liquid biopsies can potentially be used in preclinical models treated with this compound to track the presence of mutations in genes within the PI3K/AKT/mTOR pathway (e.g., PIK3CA, AKT1, PTEN) that might influence sensitivity or resistance to the inhibitor researchgate.net. Monitoring changes in the levels or mutational profile of ctDNA during this compound treatment in preclinical models could provide valuable pharmacodynamic information.
Functional Imaging in Preclinical Models (e.g., FDG-PET for metabolic response)
Functional imaging techniques, such as [18F]-fluorodeoxyglucose positron emission tomography (FDG-PET), can provide non-invasive assessment of metabolic activity in tumors, which is often influenced by the PI3K/AKT/mTOR pathway nih.govharvard.edunih.gov. Increased glucose uptake, as measured by FDG-PET, is a common characteristic of many cancers and is regulated, in part, by this pathway harvard.edu.
Inhibition of the PI3K/AKT/mTOR pathway by this compound is expected to reduce glucose metabolism in sensitive tumors, potentially leading to decreased FDG uptake. FDG-PET can be used in preclinical models to assess the metabolic response of tumors to this compound treatment nih.govharvard.edu. While direct preclinical data on this compound and FDG-PET were not prominently found in the search results, FDG-PET has been used as a pharmacodynamic biomarker in preclinical and clinical studies of other PI3K pathway inhibitors to assess metabolic response oncotarget.comharvard.edu. This suggests its potential applicability in preclinical studies of this compound to monitor treatment effects on tumor metabolism.
Compound Information
| Compound Name | PubChem CID |
| This compound | 16725726 |
Data Tables
While detailed quantitative data tables suitable for interactive display were not consistently available across the search results for each specific biomarker and assay in the context of this compound preclinical studies, the search results provide qualitative and semi-quantitative findings. For example, the impact on pS6 and proliferation markers like Ki-67 and PCNA was described as "dramatically decreased" or "significantly lower" in treated models nih.gov. A phase I study mentioned that >50% of patients at a certain dose showed reduced S6 in skin biopsies, though the effect was not sustained researchgate.net.
To illustrate the type of data that would be presented in a data table for preclinical biomarker analysis, a hypothetical example based on the descriptions found is provided below. This is illustrative and not based on precise numerical data from the search results.
Table 1: Illustrative Preclinical Pharmacodynamic Biomarker Data for this compound Treatment
| Biomarker (Assay) | Model System | Treatment Group | Change vs. Control (Qualitative) | Notes |
| pS6 (Western Blot/IHC) | MMTV-neu mice (tumor) | This compound | Dramatically decreased | Indicates target inhibition in vivo |
| pS6 (IHC) | Skin biopsies (animal) | This compound | Decreased | Surrogate tissue assessment |
| PCNA (Western Blot) | Cancer cell line (in vitro) | This compound | Dramatic decrease | Reduced cell proliferation |
| Ki-67 (IHC) | MMTV-neu mice (tumor) | This compound | Significantly lower index | Confirms reduced cell proliferation |
| pPRAS40 (Western Blot) | Cancer cell line (in vitro) | This compound | Changed (specific change varies) | Reflects pathway modulation |
Preclinical Pharmacokinetics and Formulation Considerations in Animal Models
Oral Bioavailability in Murine Models
In preclinical models, LY2780301 has been formulated as a homogenous suspension for oral administration. This specific formulation achieved consistent bioavailability in murine models. While the exact quantitative oral bioavailability in murine models for this compound is not explicitly detailed in the provided search results, the consistent bioavailability achieved with the described suspension formulation is noted.
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlations in Animal Studies
Studies have investigated the PK/PD correlations of this compound in animal models. In MMTV-neu mice, an ER- mammary tumor model with activated p70S6K, a brief treatment with this compound was sufficient to suppress S6 phosphorylation and decrease cell proliferation in hyperplastic mammary epithelial cells. nih.gov This indicates a correlation between this compound exposure (PK) and the inhibition of a key downstream target (S6 phosphorylation, a PD marker) in vivo. nih.gov Preclinical studies with this compound have shown dose-dependent inhibition of S6 phosphorylation in mammary tissues in murine models. This further supports a relationship between the concentration of this compound and its pharmacodynamic effect on S6 phosphorylation in animal models.
Data on PK/PD correlation in mouse tissues for a similar Akt inhibitor involved measuring the kinase activity of individual Akt isozymes in mouse lung following subcutaneous administration of rising doses, establishing a PK/PD correlation for Akt1 and Akt2. nih.gov Similar levels of Akt inhibition were observed in liver and muscle. nih.gov While this specific data is for a different Akt inhibitor, it illustrates the approach used in preclinical studies to establish PK/PD correlations by linking drug exposure levels to downstream pathway inhibition in target tissues.
Future Directions in Preclinical Research for Ly2780301
Exploration of Efficacy in Other Disease Models (e.g., Myeloproliferative Neoplasms beyond JAK2V617F)
While the PI3K/AKT/mTOR pathway is frequently altered in various cancers, the potential efficacy of LY2780301 is being explored in disease models beyond those initially investigated. Myeloproliferative neoplasms (MPNs), characterized by the overproduction of blood cells, often involve dysregulation of signaling pathways, although the JAK2-V617F mutation is a common driver. openaccessjournals.comoncotarget.com Research into JAK2 inhibitors has shown clinical benefit in MPN patients, including those without the JAK2-V617F mutation, suggesting that targeting related or downstream pathways could be effective. nih.gov Given that this compound targets the PI3K/AKT/mTOR pathway, which can interact with or be activated in parallel to JAK/STAT signaling, exploring its efficacy in MPN models beyond JAK2V617F-mutated subtypes is a relevant area for future preclinical investigation. openaccessjournals.com This could involve evaluating its effects on proliferation, survival, and disease progression in preclinical models representing other MPN subtypes or those with different underlying genetic alterations.
Investigation of Non-Oncological Applications (e.g., oxidative stress, kidney research)
Beyond its primary focus in oncology, the involvement of the PI3K/AKT/mTOR pathway in various cellular processes suggests potential non-oncological applications for this compound. Oxidative stress and kidney diseases are areas where this pathway and its downstream effectors play a role. Oxidative stress, characterized by an imbalance between reactive oxygen species and antioxidant defenses, contributes to the pathogenesis of numerous diseases, including kidney injury. nih.govnih.govmdpi.com The PI3K/AKT pathway can influence cellular responses to oxidative stress. mdpi.com Kidney diseases often involve complex signaling dysregulation, inflammation, and oxidative damage. nih.govmdpi.comfrontiersin.org Preclinical research could explore whether inhibiting AKT and p70S6K with this compound could mitigate oxidative stress-induced damage or influence disease progression in models of kidney dysfunction or other non-oncological conditions where the targeted pathway is implicated.
Advanced Preclinical Model Systems (e.g., patient-derived xenografts (PDXs) with matched genomic profiling, organoids, Ba/F3 engineering cell lines)
To improve the translatability of preclinical findings, the use of more sophisticated model systems is crucial. Patient-derived xenografts (PDXs), generated by implanting patient tumor tissue directly into immunodeficient mice, better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell lines. springermedizin.demdpi.come-crt.orgbiorxiv.org Utilizing PDX models with matched genomic profiling allows for the correlation of genetic alterations with treatment response to this compound. springermedizin.dee-crt.org Organoids, three-dimensional cultures derived from patient tissues, also maintain key features of the original tumors and are valuable for drug screening and studying tumor biology. mdpi.combiorxiv.org Engineered cell lines, such as Ba/F3 cells modified to express specific genetic alterations, are useful for studying the impact of particular mutations on pathway activity and sensitivity to inhibitors like this compound. crownbio.comresearchgate.net Future preclinical research should increasingly leverage these advanced models to evaluate this compound efficacy, investigate mechanisms, and identify biomarkers in a context more predictive of clinical outcomes.
Elucidation of Comprehensive Resistance Mechanisms in Complex Preclinical Models
Resistance to targeted therapies is a significant challenge in cancer treatment. Understanding the mechanisms by which cancer cells develop resistance to this compound is critical for developing strategies to overcome it. Preclinical models, particularly advanced ones like PDXs and organoids, are essential for investigating these mechanisms. mdpi.comnih.gov Resistance to PI3K/AKT/mTOR pathway inhibitors can involve various alterations, including secondary mutations in pathway components, activation of bypass pathways (e.g., MAPK signaling), or changes in the tumor microenvironment. biorxiv.orgiiarjournals.org Comprehensive preclinical studies using diverse models and techniques such as genomic sequencing, proteomic analysis, and functional assays are needed to fully elucidate the complex resistance mechanisms to this compound. biorxiv.org
Optimization of Preclinical Combination Therapy Schedules and Dosing
Combining this compound with other therapeutic agents holds promise for enhancing efficacy and overcoming resistance. Preclinical research is vital for identifying effective drug combinations and optimizing treatment schedules and dosing. Studies have explored combining this compound with chemotherapy agents like gemcitabine (B846) and paclitaxel (B517696) in preclinical and early clinical settings. researchgate.netpatsnap.com Future preclinical work should systematically evaluate combinations of this compound with other targeted therapies, immunotherapies, or conventional treatments based on the understanding of resistance mechanisms and synergistic pathway interactions. mdpi.com This involves testing different drug ratios, administration sequences, and schedules in relevant preclinical models to determine the optimal combination strategies for further clinical investigation. mdpi.com
Identification of Novel Predictive and Prognostic Preclinical Biomarkers
Identifying biomarkers that can predict response to this compound or indicate patient prognosis is crucial for personalized medicine. Preclinical research plays a key role in discovering and validating such biomarkers. nih.govmdpi.comnih.gov Biomarkers could include specific genetic mutations or alterations within the PI3K/AKT/mTOR pathway or related pathways, protein expression levels (e.g., phosphorylated S6 or PRAS40), or other molecular signatures. nih.govjci.orgdovepress.com Preclinical studies using characterized cell lines, PDXs, and organoids can help correlate these potential biomarkers with sensitivity or resistance to this compound. springermedizin.denih.gov The identification of novel predictive and prognostic biomarkers in preclinical models will guide patient selection and treatment strategies in future clinical trials. nih.govmdpi.comdovepress.com
Q & A
Q. What are the primary molecular targets of LY2780301, and how do they influence downstream signaling pathways in cancer cells?
this compound is a dual inhibitor of AKT (protein kinase B) and p70S6K/RSK, targeting key nodes in the PI3K/AKT/mTOR and MAPK/RSK signaling pathways. Mechanistically, it binds to the ATP-binding pocket of AKT, inhibiting its kinase activity and blocking phosphorylation of downstream effectors like GSK-3β and mTORC1, which are critical for cell survival and proliferation . Methodologically, researchers can validate target engagement using kinase activity assays (e.g., ELISA for phosphorylated AKT substrates) and Western blotting to assess pathway modulation in vitro and in vivo.
Q. What preclinical models are most appropriate for evaluating this compound’s efficacy, and how do they inform clinical translation?
Xenograft models of triple-negative breast cancer (TNBC) and other solid tumors with hyperactivated PI3K/AKT pathways are commonly used. For example, this compound demonstrated reduced tumor growth in TNBC xenografts by 40–60% compared to controls, as measured by caliper-based tumor volume tracking . Orthotopic or patient-derived xenograft (PDX) models are preferred for recapitulating tumor microenvironment interactions. Researchers should prioritize models with documented AKT/RSK pathway activation (e.g., via immunohistochemistry for p-AKT or p-RSK) to ensure translational relevance .
Q. How can researchers design combination therapies involving this compound to overcome resistance in PI3K/AKT-driven cancers?
Synergistic combinations with chemotherapy (e.g., gemcitabine) or targeted agents (e.g., paclitaxel) have shown promise. A phase IB trial combined this compound with gemcitabine in molecularly selected patients, achieving a disease control rate of 33% in advanced cancers . Methodologically, in vitro synergy can be assessed via Chou-Talalay combination index calculations, while in vivo studies should monitor pharmacodynamic markers (e.g., p-S6, p-AKT) and tumor regression kinetics .
Q. What biomarkers are critical for stratifying patients likely to respond to this compound in clinical trials?
Key biomarkers include PTEN loss, PIK3CA mutations, and elevated p-AKT/p-RSK levels in tumor biopsies. For example, a phase I study reported that patients with PTEN-deficient tumors exhibited prolonged stable disease (median 5.2 months) on this compound monotherapy . Researchers should use next-generation sequencing (NGS) for mutational profiling and immunohistochemistry (IHC) for pathway activation status. Circulating tumor DNA (ctDNA) analysis can also track dynamic biomarker changes during treatment .
Advanced Research Questions
Q. What are the methodological challenges in optimizing clinical trial design for dual AKT/RSK inhibitors like this compound?
Dual kinase inhibition introduces complexity in dose optimization due to overlapping toxicities (e.g., hematologic adverse events). A phase I trial used a 3+3 escalation design with pharmacodynamic endpoints (e.g., p-S6 suppression in skin biopsies) to establish a maximum tolerated dose (MTD) of 500 mg daily . Advanced trials should incorporate adaptive designs (e.g., Bayesian models) to balance efficacy and toxicity. Researchers must also standardize biomarker assays across sites to ensure reproducibility .
Q. How can researchers resolve contradictions in this compound’s preclinical vs. clinical efficacy data?
Preclinical studies in TNBC models showed potent AKT inhibition (IC50 = 12 nM), yet clinical responses were modest. This discrepancy may arise from tumor heterogeneity or compensatory RSK activation. To address this, researchers should use single-cell RNA sequencing (scRNA-seq) to map intratumoral signaling plasticity and employ ex vivo organoid models to test this compound in patient-specific contexts .
Q. What experimental strategies can elucidate the trade-offs between this compound’s dual target inhibition and off-target effects?
Isoform-specific knockdown (e.g., siRNA for AKT1/2/3 or RSK1/2) can dissect contributions of each target to efficacy and toxicity. In a safety study, this compound’s dual inhibition correlated with grade 3 anemia (24% incidence), suggesting RSK’s role in erythropoiesis . Researchers should use CRISPR-Cas9 screens to identify synthetic lethal interactions and mitigate off-target effects via structure-based drug design .
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling improve this compound’s dosing schedules in heterogeneous populations?
Population PK models integrating covariates like body surface area and hepatic function predicted a 30% interpatient variability in drug exposure. A phase IB study used adaptive dosing guided by trough concentration (Cmin) monitoring to maintain target inhibition while reducing toxicity . Researchers should apply nonlinear mixed-effects modeling (e.g., NONMEM) to optimize dosing in real time .
Methodological Resources
- Kinase Inhibition Assays : Use recombinant AKT/p70S6K enzymes and ATP-competitive assays to quantify IC50 values .
- In Vivo Efficacy : Monitor tumor growth via bioluminescence imaging in luciferase-tagged xenografts .
- Clinical Trial Biomarkers : Standardize IHC protocols for p-AKT (Ser473) and p-RSK (Thr359/Ser363) using validated antibodies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
